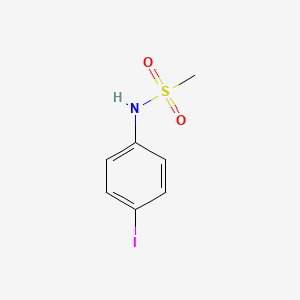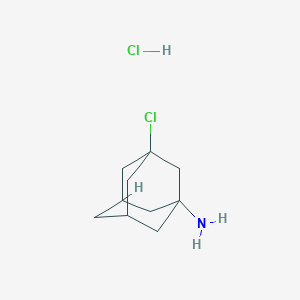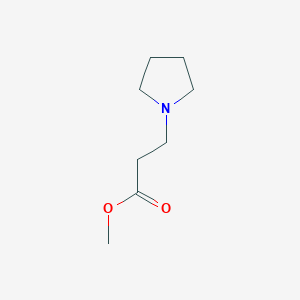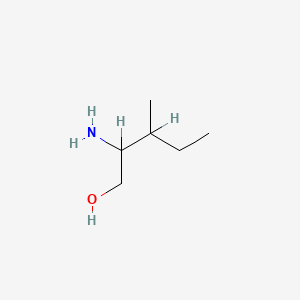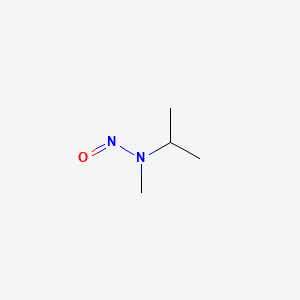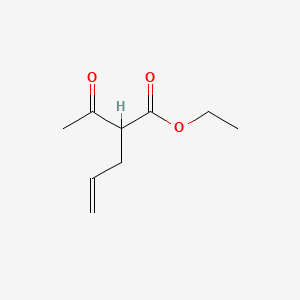
1-Cyclohexyl-5-Ethylbarbitursäure
Übersicht
Beschreibung
1-Cyclohexyl-5-ethylbarbituric acid is a barbiturate derivative. It has a molecular weight of 238.29 . The compound appears as an off-white to yellow crystalline powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclohexyl-5-ethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione . The InChI code is 1S/C12H18N2O3/c1-2-9-10 (15)13-12 (17)14 (11 (9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3, (H,13,15,17) .Physical And Chemical Properties Analysis
1-Cyclohexyl-5-ethylbarbituric acid is an off-white to yellow crystalline powder . It has a molecular weight of 238.29 . .Wissenschaftliche Forschungsanwendungen
Enantioselektive Katalytische Transformationen
1-Cyclohexyl-5-Ethylbarbitursäure, als ein Derivat der Barbitursäure, wurde im Bereich der enantioselektiven katalytischen Transformationen eingesetzt . Diese Transformationen sind entscheidend für die Konstruktion chiraler Gerüste in der pharmazeutischen Chemie und den Materialwissenschaften . Die spezifischen Eigenschaften dieser Gerüste, die eine hohe Brønsted-Acidität oder den ausgeprägten elektrophilen Charakter von Alkylidenbarbitursäuren umfassen, haben zur Entwicklung effizienter asymmetrischer Prozesse geführt .
Erstellung Organischer Sensoren
Barbitursäurederivate, einschließlich this compound, sind wichtig für die Synthese von polyheterocyclischen, natürlichen und medizinischen Verbindungen. Sie können zur Entwicklung von organischen Sensoren eingesetzt werden. Diese Sensoren können in verschiedenen Bereichen eingesetzt werden, darunter Umweltüberwachung, medizinische Diagnostik und industrielle Prozesskontrolle.
Mehrkomponentenreaktionen (MCR)
Die Chemie von Barbitursäurederivaten wurde umfassend untersucht, was zur Entwicklung effizienter Mehrkomponentenreaktionen (MCR) geführt hat . Diese Reaktionen sind eine Art chemischer Prozess, bei dem drei oder mehr Reaktanten zu einem Produkt kombiniert werden. MCRs sind hocheffizient und wirtschaftlich, was sie wertvoll für die Synthese komplexer Architekturen macht, die in der medizinischen Chemie nützlich sind .
Aufbau Hochwertiger Chiraler Heterocyclen
Die enantioselektiven katalytischen Reaktionen, die für Barbitursäureplattformen unter Verwendung organokatalytischer und metallbasierter enantioselektiver Sequenzen entwickelt wurden, haben mehrere einzigartige Additions- und Annulationsreaktionen zur Herstellung hochwertiger chiraler Heterocyclen aus Barbitursäurederivaten ermöglicht .
Entwicklung von Pharmazeutika
Seit dem frühen 20. Jahrhundert dienen Barbitursäurederivate als Ausgangsmaterialien für die Entwicklung von Tausenden komplexer Architekturen, die in der medizinischen Chemie nützlich sind . Dieses Forschungsfeld wurde in mehreren umfassenden Übersichten behandelt .
Materialwissenschaften
Neben pharmazeutischen Anwendungen werden Barbitursäurederivate auch im Bereich der Materialwissenschaften eingesetzt . Die einzigartigen Eigenschaften dieser Verbindungen machen sie für die Entwicklung neuer Materialien mit verbesserten Eigenschaften geeignet.
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
As a potential cns depressant, it might induce sedation, hypnosis, and potentially anesthesia.
Eigenschaften
IUPAC Name |
1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUCVYMWMWXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003700 | |
| Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-32-1 | |
| Record name | 1-Cyclohexyl-5-ethylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 1-cyclohexyl-5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-5-ethylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



